1-(4-Methoxyphenyl)piperazine physicochemical properties
1-(4-Methoxyphenyl)piperazine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine
Introduction
1-(4-Methoxyphenyl)piperazine, also known as pMeOPP or 4-MeOPP, is a chemical compound belonging to the piperazine (B1678402) class.[1] It functions as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] As a derivative of piperazine, it has garnered attention in the field of drug development and research due to its biological activities. Notably, it has been identified as a designer drug with stimulant effects, sold in "Party pills," and is reported to have a mechanism of action involving serotonergic and dopaminergic pathways.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)piperazine, detailed experimental protocols for their determination, and visualizations of its metabolic and analytical workflows.
Physicochemical Data
The fundamental physicochemical properties of 1-(4-Methoxyphenyl)piperazine are summarized in the table below. This data is essential for researchers in drug formulation, analytical chemistry, and medicinal chemistry for predicting the compound's behavior in various environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | [2][5] |
| Molecular Weight | 192.26 g/mol | [2][5] |
| Appearance | Crystalline low melting solid; Light yellow to amber | [2] |
| Melting Point | 42-47 °C | [2][6][7] |
| Boiling Point | 130 °C; 344 °C at 760 mmHg | [2][6][7] |
| Density | 1.057 g/cm³; 1.0529 (rough estimate) | [2][6][7] |
| Water Solubility | Soluble | [2][6] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Toluene | [2][6] |
| pKa | 8.98 ± 0.10 (Predicted) | [2][3] |
| LogP | 1.49860 | [7] |
| Flash Point | >230 °F (>110 °C); 161.8 °C | [2][6][7] |
| Refractive Index | 1.5750 (estimate); 1.533 | [2][6][7] |
| Vapor Pressure | 6.8E-05 mmHg at 25°C | |
| CAS Number | 38212-30-5 | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific data. This section outlines protocols for determining key physicochemical properties and for the analysis and synthesis of 1-(4-Methoxyphenyl)piperazine.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. A common method for its determination is the capillary tube method.
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Principle : A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
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Apparatus : Melting point apparatus (e.g., Büchi or Stuart Scientific), capillary tubes (sealed at one end), thermometer or digital temperature probe.
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Procedure :
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A small amount of dry 1-(4-Methoxyphenyl)piperazine is finely powdered.
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The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm height) into the sealed end.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point (42-47 °C).[2]
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
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pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-(4-Methoxyphenyl)piperazine, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this purpose.[8]
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Principle : A solution of the compound is titrated with a standard acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the base and its conjugate acid are equal.
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Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, beaker, standard HCl solution (e.g., 0.1 M), analytical balance.
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Procedure :
-
A precisely weighed amount of 1-(4-Methoxyphenyl)piperazine is dissolved in a known volume of deionized water.
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The pH electrode is calibrated and placed in the solution. The solution is stirred gently.
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The standard HCl solution is added in small, known increments from the burette.
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After each addition, the solution is allowed to stabilize, and the pH is recorded.
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The titration continues past the equivalence point (the point of steepest pH change).
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A titration curve is generated by plotting pH versus the volume of titrant added.
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The equivalence point is determined from the first derivative of the curve. The volume of titrant at the half-equivalence point is used to find the corresponding pH on the curve, which is equal to the pKa.
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Synthesis via One-Pot Reaction from Diethanolamine (B148213)
1-(4-Methoxyphenyl)piperazine can be synthesized in a one-pot method starting from diethanolamine, which avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine (B1207034).[9]
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Principle : Diethanolamine is first converted in situ to bis(2-chloroethyl)amine using hydrobromic acid (HBr). This intermediate then reacts directly with p-anisidine (B42471) (4-methoxyaniline) to form the desired product.
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Materials : Diethanolamine, hydrobromic acid (HBr), p-anisidine, sodium carbonate, 1-butanol, concentrated HCl, ethanol (B145695).
-
Procedure :
-
Step 1: Formation of Intermediate : Slowly add HBr (0.5 mol) to diethanolamine (0.26 mol) in a flask over one hour. Reflux the mixture for 12 hours. After reflux, distill off the excess HBr.[9]
-
Step 2: N-Arylation : In the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture at 120 °C for 5 hours.[9]
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Step 3: Completion and Isolation : Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours. Cool the reaction to room temperature and wash the suspension twice with water.[9]
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Step 4: Purification : Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated salt water. Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt. Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol and dry under vacuum at 100 °C.[9]
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Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds in a mixture. It is a standard method for analyzing piperazine derivatives in seized materials or biological samples.[10][11]
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Principle : The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for identification.
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Apparatus : Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., DB-5ms), helium carrier gas, autosampler.
-
Procedure :
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Sample Preparation : Dissolve a known amount of the sample containing 1-(4-Methoxyphenyl)piperazine in a suitable solvent (e.g., methanol). If analyzing a complex matrix like urine, a prior extraction step (e.g., solid-phase extraction) may be required.[12]
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GC-MS Conditions :
-
Injector : Set to a high temperature (e.g., 250 °C) in splitless mode.
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Oven Program : Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry : Operate the MS in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of the target compound.[12]
-
Data Analysis : The retention time and the mass spectrum of the analyte are compared to those of a certified reference standard for positive identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.
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Visualizations: Pathways and Workflows
Metabolic Pathway
1-(4-Methoxyphenyl)piperazine is metabolized in humans primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6. This process converts it into the active metabolite 1-(4-hydroxyphenyl)piperazine.[1][5]
Caption: Metabolic conversion of 1-(4-Methoxyphenyl)piperazine.
Proposed Mechanism of Action
The stimulant effects of 1-(4-Methoxyphenyl)piperazine are believed to stem from its interaction with monoamine neurotransmitter systems. It is thought to inhibit the reuptake and stimulate the release of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) at the synaptic cleft, a mechanism it shares with drugs like MDMA and amphetamines.[1][4]
Caption: Proposed action on monoamine neurotransmitter systems.
General Analytical Workflow
The reliable identification and quantification of 1-(4-Methoxyphenyl)piperazine from various samples (e.g., seized powders, biological fluids) follows a standardized analytical workflow. This ensures accuracy and reproducibility of results in forensic and research laboratories.
Caption: Standard workflow for the analysis of 1-(4-Methoxyphenyl)piperazine.
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 3. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Page loading... [wap.guidechem.com]
- 8. uregina.ca [uregina.ca]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
